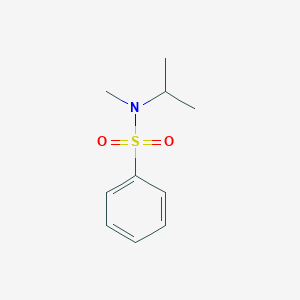
N-methyl-N-propan-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-propan-2-ylbenzenesulfonamide, commonly known as Mesylamide, is a sulfonamide derivative that has been widely used in scientific research. It is a white crystalline solid with a molecular formula of C10H15NO2S and a molecular weight of 213.29 g/mol. Mesylamide has been extensively studied due to its unique properties and versatile applications in various fields of research.
Mécanisme D'action
Mesylamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Mesylamide binds to the active site of carbonic anhydrase and prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the production of protons and an increase in pH. This mechanism of action has been extensively studied and has led to the development of novel therapeutic agents.
Biochemical and Physiological Effects
Mesylamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. Mesylamide has also been shown to have anti-cancer activity, with studies reporting its ability to inhibit the growth of various cancer cell lines. Additionally, Mesylamide has been shown to have antioxidant properties, which may be beneficial in the prevention of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Mesylamide has several advantages in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. Mesylamide is also readily available and relatively inexpensive, making it an attractive option for researchers. However, Mesylamide has some limitations, including its potential toxicity and its limited solubility in water. These limitations should be taken into consideration when designing experiments using Mesylamide.
Orientations Futures
Mesylamide has been extensively studied, and there are several future directions for research. One area of interest is the development of novel therapeutic agents based on Mesylamide's mechanism of action. Additionally, there is potential for the use of Mesylamide in the treatment of various diseases, including cancer and inflammatory disorders. Further research is needed to fully explore the potential applications of Mesylamide in these areas.
Conclusion
In conclusion, Mesylamide is a versatile compound that has been extensively studied due to its unique properties and versatile applications. It has been used in various fields of research, including organic synthesis, chemical catalysis, and metal complexation. Mesylamide's mechanism of action has been extensively studied, and it has been shown to have various biochemical and physiological effects. While Mesylamide has some limitations, it remains an attractive option for researchers due to its stability, availability, and low cost. Future research will likely continue to explore the potential applications of Mesylamide in various fields of research.
Méthodes De Synthèse
Mesylamide can be synthesized by reacting N-methylpropan-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields Mesylamide as a white crystalline solid with a high purity of over 95%. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for large-scale production.
Applications De Recherche Scientifique
Mesylamide has been widely used in scientific research due to its unique properties and versatile applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in metal complexation. Mesylamide has also been used in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
N-methyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-9(2)11(3)14(12,13)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDYYRKVNZVVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)
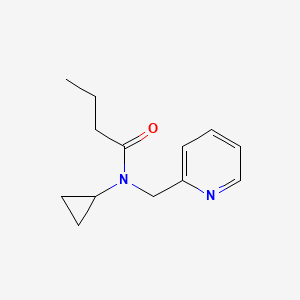
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
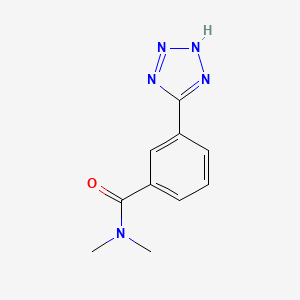
![N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)
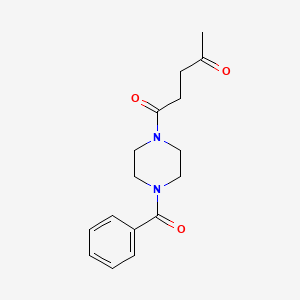
![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)
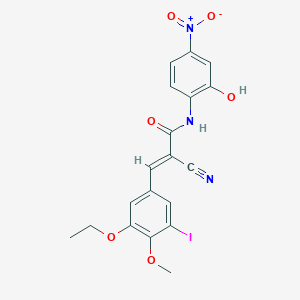
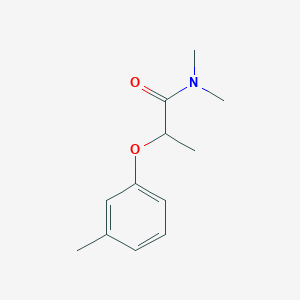
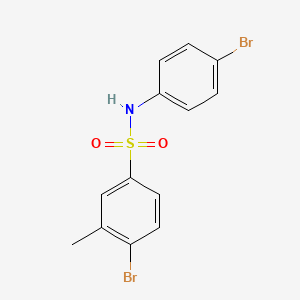
![4-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567458.png)
![4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567460.png)
![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)
![3-[[(5-Methylpyridin-2-yl)amino]methyl]benzonitrile](/img/structure/B7567499.png)